REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[CH2:10]=[O:11].[OH-].[Na+]>CO>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][C:2]2([CH2:10][OH:11])[CH2:8][OH:9] |f:2.3|
|
Name
|
|
Quantity
|
364 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling off methanol under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in tetrahydrofuran
|
Type
|
WASH
|
Details
|
washed with a sodium hydroxide aqueous solution
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |